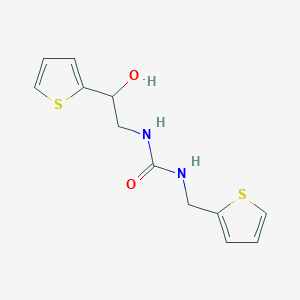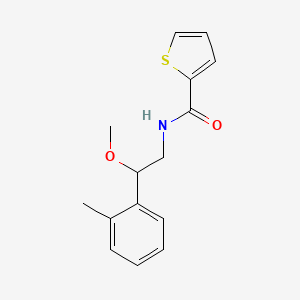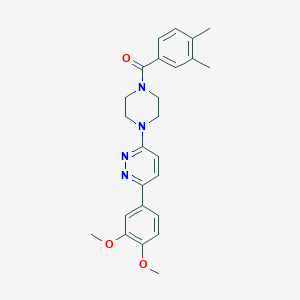
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is not well understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also inhibit the growth of bacteria by disrupting the bacterial membrane.
Biochemical and physiological effects:
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its potential applications in various fields. However, one limitation is that the mechanism of action of this compound is not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. One direction is to further investigate its potential applications in the field of organic electronics. Another direction is to study its mechanism of action in more detail, which can help identify potential targets for drug development. Finally, future research can focus on optimizing the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves several steps. The first step is the reaction between 2-bromoethanol and thiophene-2-carbaldehyde, which results in the formation of 2-(thiophen-2-yl)ethanol. The second step involves the reaction between 2-(thiophen-2-yl)ethanol and 2-isocyanatoethyl methanesulfonate, which results in the formation of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea. Finally, the third step involves the reaction between 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea and thiophene-2-carboxaldehyde, which results in the formation of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several potential applications in scientific research. This compound has been found to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been found to have potential applications in the field of organic electronics, as it can act as a hole-transporting material in organic solar cells.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-10(11-4-2-6-18-11)8-14-12(16)13-7-9-3-1-5-17-9/h1-6,10,15H,7-8H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYBUFDRXAGKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2901916.png)
![4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2901917.png)



![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2901926.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B2901929.png)
![2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2901930.png)

![methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate](/img/structure/B2901932.png)


![N-(furan-2-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2901937.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2901938.png)